N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide
Description
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-3-12(15(24)22-10(2)14-20-9-21-23-14)8-11-4-6-13(7-5-11)16(17,18)19/h4-7,9-10,12H,3,8H2,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPYFUCTOCNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC(C)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. Commonly, 1,2,4-triazoles are formed via the reaction of hydrazine with esters or amides under acidic or basic conditions .
-
Alkylation: : The triazole ring is then alkylated using an appropriate alkyl halide. This step introduces the ethyl group at the 1-position of the triazole ring.
-
Coupling with the Butanamide Moiety: : The final step involves coupling the triazole derivative with 2-[[4-(trifluoromethyl)phenyl]methyl]butanamide. This can be achieved through a nucleophilic substitution reaction, where the triazole derivative acts as a nucleophile attacking the electrophilic carbon of the butanamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized triazole derivatives, reduced butanamide derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound, in particular, is being studied for its potential to inhibit specific enzymes and pathways involved in disease processes .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its stability and reactivity make it suitable for various applications in the agricultural sector.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide containing a triazole moiety.
Uniqueness
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
